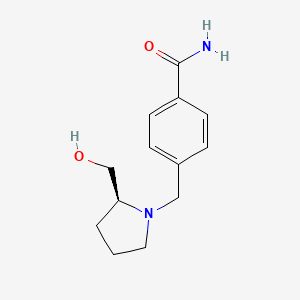
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide group attached to a pyrrolidine ring, which is further substituted with a hydroxymethyl group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Attachment of Benzamide Group: The benzamide group can be attached through amide bond formation, typically using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or pyrrolidines.
Wissenschaftliche Forschungsanwendungen
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide: The enantiomer of the compound with a different spatial arrangement.
N-(2-Hydroxyethyl)-4-aminobenzamide: A structurally similar compound with a hydroxyethyl group instead of a hydroxymethyl group.
4-(Pyrrolidin-1-ylmethyl)benzamide: A compound lacking the hydroxymethyl substitution.
Uniqueness
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4-[[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C13H18N2O2/c14-13(17)11-5-3-10(4-6-11)8-15-7-1-2-12(15)9-16/h3-6,12,16H,1-2,7-9H2,(H2,14,17)/t12-/m0/s1 |
InChI-Schlüssel |
OKMCUWQSFLERSU-LBPRGKRZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)C(=O)N)CO |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)C(=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















